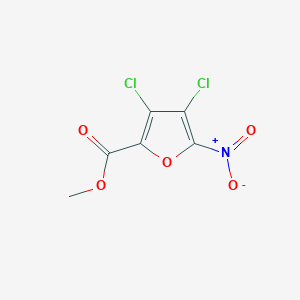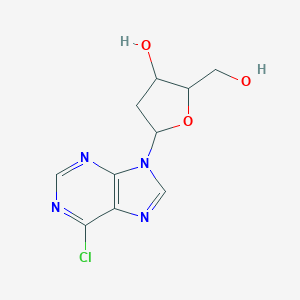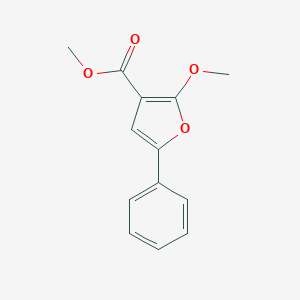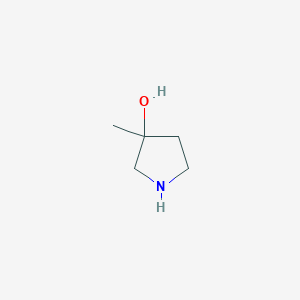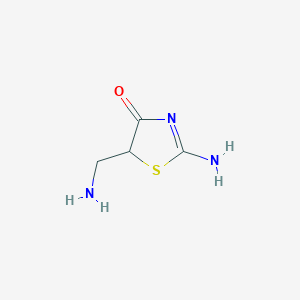
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, also known as ATZ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. ATZ is a thiazole derivative that contains both amino and methyl groups, making it a versatile molecule that can be modified to suit different research needs.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is not fully understood, but it is believed to exert its effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in lab experiments is its versatility. The molecule can be easily modified to suit different research needs, making it a valuable tool for researchers in various fields. However, one limitation of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. One area of interest is the development of new drugs based on the structure of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, particularly for the treatment of infectious diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, which may help to identify new targets for drug development. Additionally, the use of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in material science and nanotechnology is an area of growing interest, as the molecule has been shown to have unique properties that may be useful in the development of new materials and devices.
Méthodes De Synthèse
The synthesis of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one can be achieved through several methods, including the reaction of thiosemicarbazide with chloroacetic acid, which yields 2-Amino-4-chloromethyl-1,3-thiazole. This intermediate product is then treated with sodium hydroxide to obtain 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. Another method involves the reaction of 2-aminothiazole with formaldehyde and ammonium chloride, which yields 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in good yields.
Applications De Recherche Scientifique
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
111506-20-8 |
|---|---|
Nom du produit |
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one |
Formule moléculaire |
C4H7N3OS |
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
2-amino-5-(aminomethyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-1-2-3(8)7-4(6)9-2/h2H,1,5H2,(H2,6,7,8) |
Clé InChI |
WJDLUKHDNJUIIK-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)N=C(S1)N)N |
SMILES canonique |
C(C1C(=O)N=C(S1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



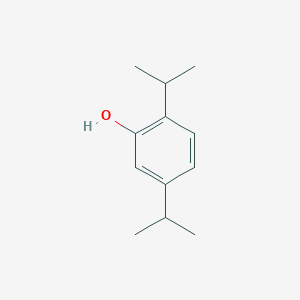
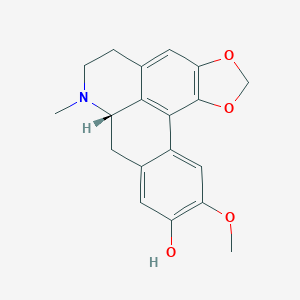
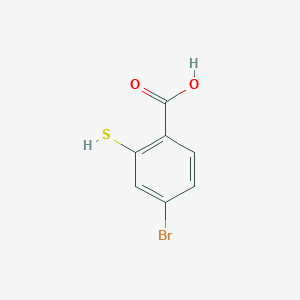
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
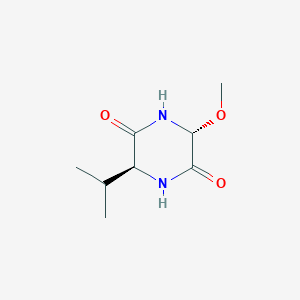
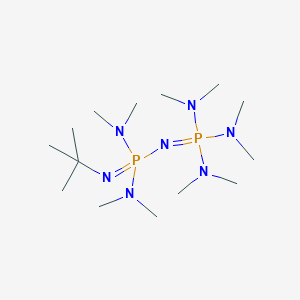

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
